S-Flurbiprofen-acyl-β-D-glucuronide is a significant metabolite derived from the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. This compound is classified as an acyl glucuronide, a type of conjugate formed through the glucuronidation process, which is a major pathway for drug metabolism in the liver. The formation of S-Flurbiprofen-acyl-β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases, enzymes that facilitate the attachment of glucuronic acid to various substrates, enhancing their solubility and facilitating excretion from the body .
The synthesis of S-Flurbiprofen-acyl-β-D-glucuronide involves the reaction between flurbiprofen and glucuronic acid. The process typically requires specific enzymatic conditions provided by UDP-glucuronosyltransferases. In laboratory settings, methods may include:
Technical details indicate that careful control of pH and temperature is crucial for optimizing yield and purity during synthesis .
The molecular formula of S-Flurbiprofen-acyl-β-D-glucuronide is , with a molecular weight of approximately 420.39 g/mol. The structure features a flurbiprofen moiety linked to a glucuronic acid unit via an acyl bond. The stereochemistry of this compound is significant, as it exists primarily in its S-enantiomeric form, which has implications for its biological activity and interactions with enzymes .
S-Flurbiprofen-acyl-β-D-glucuronide participates in various chemical reactions typical of acyl glucuronides:
Technical details about these reactions highlight that the rate of hydrolysis and covalent binding can vary based on factors such as pH and the presence of competing nucleophiles.
The mechanism of action for S-Flurbiprofen-acyl-β-D-glucuronide primarily involves its role as a metabolite of flurbiprofen. Upon administration, flurbiprofen is metabolized into its acyl glucuronide form, which can exert pharmacological effects through:
Data indicate that these mechanisms can contribute both therapeutic effects and side effects associated with NSAID use.
Relevant analyses suggest that understanding these properties is essential for predicting behavior in biological systems and during drug formulation .
S-Flurbiprofen-acyl-β-D-glucuronide has several scientific applications:
S-Flurbiprofen-acyl-β-D-glucuronide is formed via a conjugation reaction catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, specifically through esterification of the carboxylic acid group of the S-flurbiprofen enantiomer with glucuronic acid. This metabolic transformation occurs predominantly in the liver, where UGT isoforms are abundantly expressed. Research has identified UGT2B7 as the primary human isoform responsible for flurbiprofen acyl glucuronidation, exhibiting high catalytic efficiency toward this substrate [6] [8]. In rat models, the UGT2B1 isoform demonstrates analogous functionality, displaying substantial activity toward flurbiprofen glucuronidation [6].
The tissue distribution of relevant UGT isoforms reveals significant extrahepatic expression patterns. While hepatic metabolism dominates, intestinal UGTs contribute substantially to first-pass metabolism following oral administration. Quantitative analysis shows UGT2B7 is expressed at approximately 4-fold lower levels than UGT2B4 and UGT2B15 in human liver, yet remains the most catalytically competent isoform for flurbiprofen conjugation [3]. This apparent discrepancy between expression level and functional importance highlights the substrate-specific efficiency of different UGT isoforms, where catalytic capability supersedes abundance in determining metabolic outcomes.
Table 1: UGT Isoforms Involved in Flurbiprofen Acyl Glucuronidation
Species | Primary UGT Isoform | Catalytic Efficiency (Relative) | Tissue Distribution |
---|---|---|---|
Human | UGT2B7 | High | Liver > Intestine |
Human | UGT2B15 | Moderate | Liver |
Rat | UGT2B1 | High | Liver |
Rat | UGT2B2 | Low | Liver |
The reaction mechanism involves nucleophilic attack by the carboxylate oxygen of S-flurbiprofen on the anomeric carbon of UDP-glucuronic acid (UDPGA), resulting in formation of a β-configured glycosidic bond. This enzymatic process occurs within the lumen of the endoplasmic reticulum, necessitating specific transport mechanisms for both substrate entry and product elimination [3] [8]. The reaction follows Michaelis-Menten kinetics, with reported Km values for flurbiprofen glucuronidation ranging between 50-200 μM in human liver microsomes, indicating moderate substrate affinity [6].
Flurbiprofen exists as a racemic mixture of R- and S-enantiomers, but its glucuronidation exhibits pronounced stereochemical preference. Comprehensive kinetic studies demonstrate that the R-enantiomer undergoes glucuronidation approximately 2-fold faster than its S-counterpart across multiple biological systems. This stereoselectivity is evidenced by urinary excretion patterns in humans showing R-flurbiprofen glucuronide concentrations approximately 1.6-fold higher than S-flurbiprofen glucuronide following administration of racemic flurbiprofen [6].
The molecular basis for this stereoselectivity resides in differential binding affinities and catalytic efficiencies of UGT enzymes toward each enantiomer. Active site architecture favors the spatial orientation of the R-configuration, allowing more productive interaction with key residues involved in the glucuronidation mechanism. Studies using expressed enzymes reveal that UGT2B7 exhibits approximately 1.8-fold higher Vmax for R-flurbiprofen compared to S-flurbiprofen, while maintaining similar Km values [6] [9]. This suggests that the catalytic step rather than substrate binding drives the observed enantioselectivity.
Table 2: Stereoselective Glucuronidation Parameters of Flurbiprofen Enantiomers
Parameter | R-Flurbiprofen | S-Flurbiprofen | Ratio (R/S) |
---|---|---|---|
CLint (μL/min/mg protein) | 12.8 ± 1.2 | 7.1 ± 0.8 | 1.80 |
Vmax (nmol/min/mg) | 3.42 ± 0.31 | 1.89 ± 0.21 | 1.81 |
Km (μM) | 267 ± 32 | 266 ± 29 | 1.00 |
Urinary excretion ratio | 1.6:1 | 1:1.6 | - |
This enantioselectivity has significant pharmacological implications because while the S-enantiomer possesses most of the cyclooxygenase inhibitory activity, both enantiomers contribute to analgesic effects. The differential metabolism therefore influences not only clearance rates but also activity profiles. Additionally, the stereochemical integrity is maintained during glucuronidation since flurbiprofen does not undergo the chiral inversion characteristic of some other 2-arylpropionic acid derivatives [6] [10].
The conjugation of flurbiprofen enantiomers with glucuronic acid generates distinct diastereomers due to the creation of a new chiral center at the anomeric carbon (C1) of the glucuronyl moiety. These diastereomers exhibit differential chemical stability and degradation kinetics. Under physiological conditions (pH 7.4, 37°C), S-flurbiprofen-β-D-glucuronide demonstrates greater stability with a degradation rate constant (k) of 0.226 ± 0.002 h⁻¹, compared to 0.405 ± 0.002 h⁻¹ for the R-configured diastereomer [7]. This translates to half-lives of approximately 3.1 hours and 1.7 hours, respectively, for the S- and R-glucuronide diastereomers.
The degradation pathways include:
The structural basis for the enhanced stability of S-flurbiprofen glucuronide appears related to steric factors influencing the intramolecular rearrangement pathway. Kinetic analysis reveals that the S-diastereomer undergoes acyl migration at approximately half the rate of the R-diastereomer, contributing to its longer half-life [7]. This differential stability has implications for analytical quantification, as underestimation of the less stable R-glucuronide can occur if proper stabilization methods aren't employed during sample processing.
Advanced analytical methodologies have been developed to resolve and quantify these diastereomers. Liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) with a simple column-switching technique enables precise determination of R- and S-flurbiprofen acyl glucuronides in biological matrices [6]. These methods typically employ acidified mobile phases and low-temperature sample handling to minimize degradation during analysis.
Significant interspecies differences exist in flurbiprofen glucuronidation kinetics, creating challenges in extrapolating preclinical data to humans. Intrinsic clearance values vary substantially across species, with rats exhibiting approximately 2.5-fold higher glucuronidation capacity for flurbiprofen compared to humans when normalized per mg microsomal protein [7]. This divergence primarily stems from differential expression and catalytic activity of UGT isoforms rather than differences in substrate affinity.
A critical factor influencing species variability is the differential inhibition by bile acids. Rat hepatic microsomal glucuronidation of flurbiprofen is potently inhibited by glycine-conjugated bile acids (e.g., glycocholic acid and glycodeoxycholic acid), with IC₅₀ values ranging from 10-50 μM [7]. This inhibition occurs through competitive binding at the UGT active site. In contrast, human UGT2B7 shows considerably lower sensitivity to bile acid inhibition, contributing to species-specific metabolic profiles. The physiological concentration of bile acids in the liver (50-200 μM) suggests this inhibition is biologically relevant in rat models but less significant in humans.
Table 3: Species Comparison of Flurbiprofen Acyl Glucuronidation Characteristics
Characteristic | Human | Rat | Clinical Relevance |
---|---|---|---|
Primary metabolizing UGT | 2B7 | 2B1 | Species-specific kinetics |
Intrinsic clearance (CLint) | 8.5 μL/min/mg | 21.3 μL/min/mg | Dose adjustment in translation |
Bile acid inhibition | Minimal | Significant | Altered hepatic clearance |
Enterohepatic recirculation | Moderate | Extensive | Plasma profile differences |
Gender dimorphism in glucuronidation efficiency is observed in rodents but not in humans. Female rats exhibit approximately 30% higher flurbiprofen glucuronidation rates compared to males, correlating with higher UGT2B1 expression levels [7]. This gender effect is minimal in humans, where UGT2B7 expression shows no significant sex-based differences. These observations highlight the importance of considering species-specific factors when extrapolating metabolic data from preclinical models to human populations.
The genetic polymorphism of human UGT2B7 further contributes to interindividual variability in glucuronidation efficiency. Common UGT2B7 variants (e.g., UGT2B7*2) exhibit altered catalytic activity toward several substrates, though their specific impact on flurbiprofen glucuronidation kinetics requires further characterization [3] [8]. This polymorphism represents a key factor in population variability in flurbiprofen metabolism beyond the well-established CYP2C9 genetic effects on oxidative metabolism.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3